2-[(2-Chlorophenyl)sulfanyl]propanoic acid
Description
2-[(2-Chlorophenyl)sulfanyl]propanoic acid is a sulfur-containing carboxylic acid derivative characterized by a 2-chlorophenylthio group attached to the α-carbon of propanoic acid. Its molecular formula is C₉H₉ClO₂S, with a molecular weight of 216.68 g/mol. The compound’s structure combines aromatic (2-chlorophenyl) and aliphatic (propanoic acid) components, enabling diverse reactivity. The chlorine atom at the ortho position on the phenyl ring introduces steric and electronic effects, influencing solubility, stability, and intermolecular interactions .
For example, chlorophenylthiol could react with α-bromopropanoic acid under basic conditions to form the target compound.
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIAJSOBRQNLOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283645 | |
| Record name | 2-[(2-Chlorophenyl)thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-15-6 | |
| Record name | 2-[(2-Chlorophenyl)thio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99585-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Chlorophenyl)thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(2-Chlorophenyl)sulfanyl]propanoic acid typically involves the reaction of 2-chlorothiophenol with a suitable propanoic acid derivative under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by acidification to obtain the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(2-Chlorophenyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-Chlorophenyl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs of 2-[(2-chlorophenyl)sulfanyl]propanoic acid, highlighting substituent variations and their implications:
Electronic and Steric Effects
Biological Activity
2-[(2-Chlorophenyl)sulfanyl]propanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a chlorophenyl group attached to a sulfanyl moiety and a propanoic acid functional group, its molecular formula is C10H11ClOS, with a molecular weight of approximately 216.71 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes:
- Chlorophenyl Group : Contributes to its reactivity and biological interactions.
- Sulfanyl Moiety : Imparts unique properties that may enhance biological activity.
- Propanoic Acid Backbone : Provides acidic properties that can influence solubility and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antibacterial Activity : The sulfonamide structure is known for inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication. This mechanism suggests potential applications in treating bacterial infections.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
-
Cytotoxicity Against Cancer Cells :
- The compound has shown selective cytotoxicity towards various cancer cell lines, including A549 (human lung adenocarcinoma) and A375 (human melanoma) with IC50 values indicating significant inhibitory effects .
- In vitro assays demonstrated that it can suppress the proliferation of human umbilical vein endothelial cells (HUVEC) induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) .
The biological activity of this compound is attributed to its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways associated with cancer progression.
- Binding Affinity Studies : Interaction studies have revealed insights into how this compound binds to biological macromolecules, which is crucial for understanding its mechanism of action and potential side effects.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals variations in biological activity due to differences in substituents:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClN | Contains an amino group; different biological properties |
| 2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid | C9H10ClNO4S | Different halogen substituent impacts reactivity |
| 2-{[(2-Bromophenyl)sulfanyl]propanoic acid | C10H11BrOS | Bromine instead of chlorine; altered biological activity |
This table illustrates how variations in the chemical structure can influence the biological behavior of related compounds.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated significant cytotoxic effects against various cancer cell lines, supporting its potential as an anticancer agent.
- Inflammatory Response Modulation : Research has shown that the compound can modulate inflammatory pathways, indicating possible therapeutic applications in chronic inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
